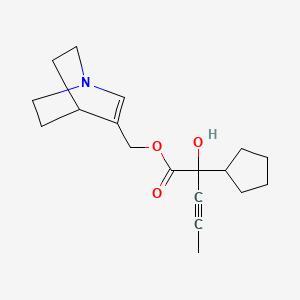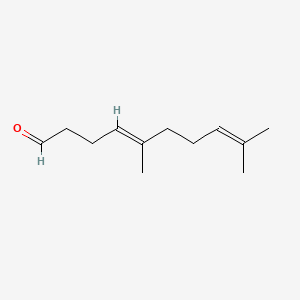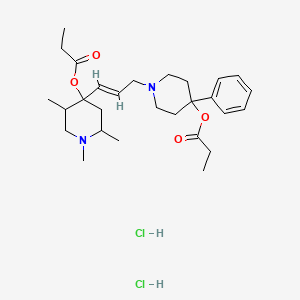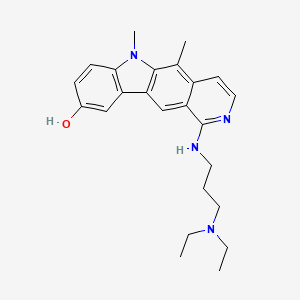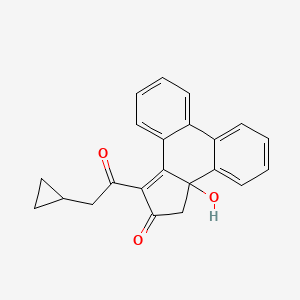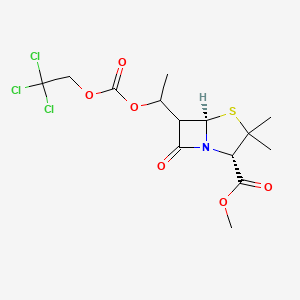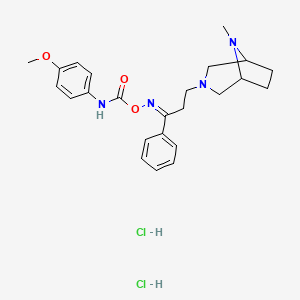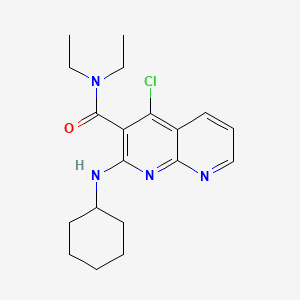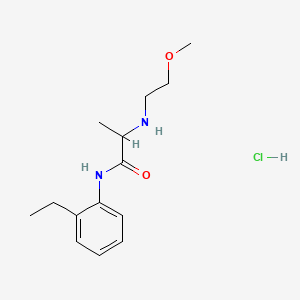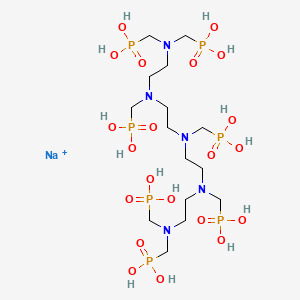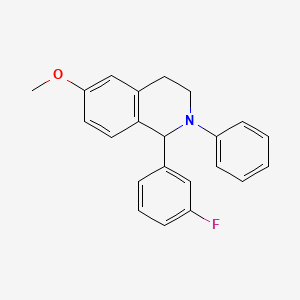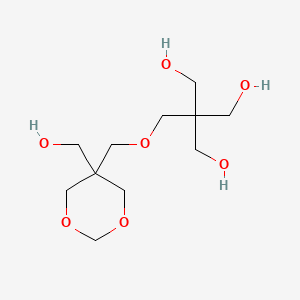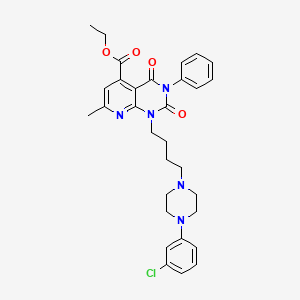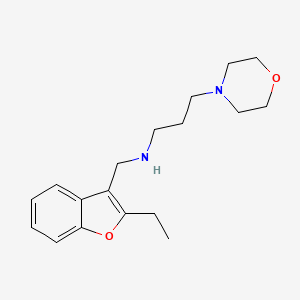
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- is a complex organic compound that features a morpholine ring substituted with a 3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- typically involves the following steps:
Formation of the Benzofuran Derivative: The initial step involves the synthesis of the 2-ethyl-3-benzofuran derivative. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran derivative is then subjected to alkylation with a suitable alkylating agent to introduce the ethyl group at the 2-position.
Amination: The alkylated benzofuran is then reacted with an amine, such as 3-aminopropylmorpholine, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted morpholine derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine Derivatives: Compounds with similar morpholine ring structures but different substituents.
Benzofuran Derivatives: Compounds with benzofuran rings and varied functional groups.
Uniqueness
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- is unique due to its specific combination of a morpholine ring and a benzofuran derivative, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
95618-22-7 |
|---|---|
Fórmula molecular |
C18H26N2O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N-[(2-ethyl-1-benzofuran-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C18H26N2O2/c1-2-17-16(15-6-3-4-7-18(15)22-17)14-19-8-5-9-20-10-12-21-13-11-20/h3-4,6-7,19H,2,5,8-14H2,1H3 |
Clave InChI |
FOXIIZUECLRHDY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2O1)CNCCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


